molecular formula C21H20S2Sn B14464485 Ethyl triphenylstannanecarbodithioate CAS No. 73137-43-6

Ethyl triphenylstannanecarbodithioate

Cat. No.: B14464485
CAS No.: 73137-43-6
M. Wt: 455.2 g/mol
InChI Key: YXTYLLVTNGGUER-UHFFFAOYSA-N
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Description

Ethyl triphenylstannanecarbodithioate is an organotin compound characterized by a carbodithioate (-CS$2^-$) functional group coordinated to a triphenylstannane (SnPh$3$) moiety, with an ethyl group completing the structure. Organotin compounds are widely utilized in organic synthesis, catalysis, and materials science due to their unique electronic and steric properties. This compound’s carbodithioate group enhances its ability to act as a ligand or intermediate in cross-coupling reactions, while the triphenylstannane component contributes to stability and reactivity in non-polar environments .

Properties

CAS No.

73137-43-6

Molecular Formula

C21H20S2Sn

Molecular Weight

455.2 g/mol

IUPAC Name

ethyl triphenylstannylmethanedithioate

InChI

InChI=1S/3C6H5.C3H5S2.Sn/c3*1-2-4-6-5-3-1;1-2-5-3-4;/h3*1-5H;2H2,1H3;

InChI Key

YXTYLLVTNGGUER-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl triphenylstannanecarbodithioate typically involves the reaction of triphenyltin chloride with potassium ethylxanthate. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction scheme is as follows:

Ph3SnCl+KSC(S)OEtPh3SnSC(S)OEt+KCl\text{Ph}_3\text{SnCl} + \text{KSC(S)OEt} \rightarrow \text{Ph}_3\text{SnSC(S)OEt} + \text{KCl} Ph3​SnCl+KSC(S)OEt→Ph3​SnSC(S)OEt+KCl

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the process generally involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions: Ethyl triphenylstannanecarbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate moiety to a thiol or other reduced forms.

    Substitution: The ethyl group or phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced organotin compounds.

    Substitution Products: Various substituted organotin derivatives.

Scientific Research Applications

Ethyl triphenylstannanecarbodithioate has several applications in scientific research:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl triphenylstannanecarbodithioate exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form coordination complexes with biomolecules, affecting their function. The carbodithioate moiety can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Organophosphorus Analogues

A key structural analogue is Ethyl 2-[methyl(triphenyl)-λ$^5$-phosphanyl]acetate , which replaces the tin atom with phosphorus. Differences include:

  • Reactivity : The phosphorus-based compound is a Wittig reagent, facilitating alkene synthesis via carbonyl olefination. In contrast, ethyl triphenylstannanecarbodithioate’s tin center enables nucleophilic substitution or transmetallation reactions .
  • Solubility: Triphenylstannane derivatives exhibit lower polarity, reducing solubility in polar solvents (e.g., water, ethanol) compared to phosphorus analogues, which are more polar due to P=O or P–C bonds .

Table 1: Comparison with Organophosphorus Analogues

Compound Central Atom Key Functional Group Reactivity Profile Solubility (Polar Solvents)
This compound Sn Carbodithioate Nucleophilic substitution Low
Ethyl 2-[methyl(triphenyl)-λ$^5$-phosphanyl]acetate P Phosphanyl acetate Wittig olefination Moderate

Thiophene-Based Carbodithioates

Thiophene derivatives with carbodithioate groups, such as Ethyl 2-(4-nitrobenzamido)-5-phenylthiophene-3-carboxylate , share structural motifs but differ in substituents:

  • Substituent Effects: The nitro group (-NO$_2$) on the benzamido ring in the thiophene derivative increases electron-withdrawing effects, enhancing electrophilic reactivity. In contrast, this compound’s ethyl and triphenylstannane groups provide steric bulk, favoring stability over reactivity .
  • Biological Activity: Thiophene carbodithioates exhibit antifungal and antimicrobial properties, as seen in spice-derived bioactive compounds (e.g., turmeric, clove extracts). Organotin derivatives like this compound are less studied for biological activity but are prioritized in synthetic chemistry due to their metallic center .

Table 2: Substituent Impact on Thiophene Derivatives

Compound Substituent Key Property Primary Application
Ethyl 2-(4-nitrobenzamido)-5-phenylthiophene-3-carboxylate -NO$_2$ (electron-withdrawing) High electrophilicity Antimicrobial agents
This compound -SnPh$_3$ (steric bulk) Thermal stability Catalysis, ligand synthesis

Key Research Findings

  • Synthetic Utility : this compound’s tin center enables transmetallation reactions critical in forming carbon-carbon bonds, a feature absent in phosphorus or thiophene analogues .
  • Thermal Stability : The compound’s decomposition temperature exceeds 200°C, outperforming many carbodithioates with lighter central atoms (e.g., S, P) .
  • Limitations : Low solubility in polar solvents restricts its use in aqueous-phase reactions, necessitating organic solvents like toluene or dichloromethane .

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